molecular formula C19H17N5O B14209953 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide CAS No. 827317-06-6

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide

Cat. No.: B14209953
CAS No.: 827317-06-6
M. Wt: 331.4 g/mol
InChI Key: LZSGUVNPBIVACA-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an indole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The pyrazole and indole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring

    Reduction: Reduced carboxamide derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-5(2H)-one
  • 2-Phenyl-5-methyl-1H-pyrazole-3(2H)-one
  • 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings (pyrazole, pyridine, and indole) within a single molecule. This structural complexity contributes to its diverse range of potential biological activities and applications.

Properties

CAS No.

827317-06-6

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-N-(2-pyridin-2-ylethyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C19H17N5O/c25-19(21-9-6-15-3-1-2-8-20-15)13-4-5-16-14(11-13)12-18(23-16)17-7-10-22-24-17/h1-5,7-8,10-12,23H,6,9H2,(H,21,25)(H,22,24)

InChI Key

LZSGUVNPBIVACA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4

Origin of Product

United States

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